Benzo[b]thiophen-2-yl-benzaldehyde
Description
Benzo[b]thiophen-2-yl-benzaldehyde (systematic name: benzo[b]thiophene-2-carbaldehyde) is a heterocyclic aromatic compound featuring a benzothiophene core fused with an aldehyde functional group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry due to its reactivity and versatility in synthesizing bioactive derivatives, such as thiadiazoles, oxadiazoles, and pyrazoles . Its pharmacological relevance stems from the benzo[b]thiophene scaffold, which is associated with antimicrobial, anticancer, and anti-inflammatory properties . Synthetic routes, including oxidative coupling and one-pot condensation, have been optimized for scalable production .
Properties
CAS No. |
223576-02-1 |
|---|---|
Molecular Formula |
C15H10OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17-15/h1-10H |
InChI Key |
QFEVFARJAOMJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Benzo[b]thiophen-2-yl-benzaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. It has been utilized in the preparation of derivatives that exhibit significant pharmacological activities, including anticancer and antimicrobial properties .
Table 1: Selected Syntheses Involving this compound
| Compound Name | Method of Synthesis | Biological Activity |
|---|---|---|
| 3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Knoevenagel condensation with appropriate aldehydes | Anticancer activity |
| 3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Similar condensation method | Antimicrobial properties |
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential as inhibitors for various enzymes and receptors. For instance, compounds derived from this aldehyde have shown promise as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders . Furthermore, some derivatives have been explored for their anti-inflammatory and analgesic effects .
Case Study: Tyrosinase Inhibition
A study synthesized several derivatives of this compound and evaluated their inhibitory effects on tyrosinase. The results demonstrated that certain substitutions on the benzene ring significantly enhanced inhibitory activity, indicating the potential for developing new therapeutic agents for skin conditions .
Material Science
Beyond biological applications, this compound is also investigated in material science. Its derivatives have been incorporated into organic electronic devices due to their favorable electronic properties. For example, compounds based on this aldehyde have been used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing their versatility beyond traditional organic synthesis applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with substituent modifications or heteroatom replacements (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility and Stability : Aldehydes are generally more polar but prone to oxidation compared to esters or ketones. For example, benzo[b]thiophene-2-carbonyl chloride (hydrolytically unstable) requires anhydrous conditions, whereas the aldehyde is more stable under ambient storage .
- Thermal Properties : Benzo[b]thiophene derivatives with long alkyl chains (e.g., 5-dodecyl-substituted analogs) exhibit higher boiling points (~687°C) due to increased van der Waals interactions .
Preparation Methods
Mechanism and Substrate Directing
The Vilsmeier-Haack reaction, employing N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl<sub>3</sub>), facilitates electrophilic formylation at electron-rich positions of aromatic systems. For benzo[b]thiophene derivatives, substituents such as methoxy groups direct formylation to specific positions. In 3-methoxybenzo[b]thiophen, the methoxy group at position 3 activates position 2 for formylation, yielding 2-formyl-3-methoxybenzo[b]thiophen under mild conditions (60–80°C). Harsher conditions (refluxing chlorobenzene) induce demethoxylation, producing 3-chloro-2-formylbenzo[b]thiophen .
Optimization and Yield
Key parameters include temperature, stoichiometry, and solvent polarity. For unsubstituted benzo[b]thiophen, electronic activation via electron-donating groups (e.g., methyl, methoxy) is critical to achieve regioselective formylation. A representative protocol involves:
-
Dissolving benzo[b]thiophen (1 equiv) in DMF (3 equiv) and POCl<sub>3</sub> (1.5 equiv) at 0°C.
-
Gradual warming to 80°C over 4 hours.
-
Quenching with ice-water and neutralizing with NaOH.
This method typically affords yields of 60–75% for substituted derivatives.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between halogenated benzo[b]thiophenes and benzaldehyde boronic esters enables precise installation of the aldehyde group. For example, 4-(benzo[b]thiophen-2-yl)benzaldehyde is synthesized via:
Ligand and Solvent Effects
Bidentate ligands (e.g., BINAP) enhance catalytic efficiency in electron-deficient systems. Polar aprotic solvents (DMF, DMSO) improve solubility but may necessitate higher temperatures (100–120°C). A comparative study of ligands and bases is summarized below:
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | Toluene/EtOH/H<sub>2</sub>O | 82 |
| Pd(OAc)<sub>2</sub>/BINAP | K<sub>3</sub>PO<sub>4</sub> | DMF | 78 |
Cyclization of o-Substituted Benzaldehyde Derivatives
Thioether Cyclization
A two-step cascade from o-halobenzaldehydes involves:
Challenges and Modifications
Competing oxidation of thioethers to sulfones necessitates inert atmospheres and controlled temperatures (50–70°C). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity, boosting yields to 70–85%.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|
| Vilsmeier-Haack | 60–75 | Moderate | High (with directing groups) | Low |
| Suzuki Coupling | 80–85 | High | Excellent | Moderate |
| Thioether Cyclization | 70–85 | High | Moderate | Low |
The Suzuki-Miyaura method excels in regioselectivity and yield, making it ideal for pharmaceutical applications. Vilsmeier-Haack offers simplicity but requires directing groups, while cyclization routes are cost-effective for bulk synthesis.
Q & A
Q. What are the common synthetic routes for Benzo[b]thiophen-2-yl-benzaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzo[b]thiophene-2-carbaldehyde (structurally analogous to this compound) often employs one-pot reactions to streamline production. For example, a copper(I)-catalyzed oxidation of methylthiobenzene derivatives under aerobic conditions achieves moderate yields (40–60%) . Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.
- Catalyst loading : Optimized Cu(I) concentrations (5–10 mol%) balance reactivity and byproduct formation.
- Temperature control : Reactions conducted at 80–100°C minimize decomposition of aldehyde products.
Alternative routes include DDQ/H⁺-mediated oxidative coupling of benzo[b]thiophenes, yielding 3,3'-dimers with up to 92% efficiency under strongly acidic conditions (e.g., methanesulfonic acid in DCE) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, the aldehyde proton in benzo[b]thiophene-2-carbaldehyde appears as a singlet at δ 10.2–10.5 ppm, while thiophenic protons resonate at δ 7.3–8.1 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 215.0328 for C₁₀H₇OS⁺) .
- X-ray crystallography : SHELXL and OLEX2 software refine crystal structures, resolving ambiguities in bond lengths and angles .
Advanced Research Questions
Q. How can computational chemistry models like C-PCM aid in predicting the reactivity of this compound in oxidative coupling reactions?
Methodological Answer: The Conductor-like Polarizable Continuum Model (C-PCM) predicts solvation effects on reaction mechanisms. For example:
- Frontier molecular orbital (FMO) analysis : Calculated HOMO energies of benzo[b]thiophene derivatives correlate with their oxidation potentials. Lower HOMO energies (−5.8 to −6.2 eV) favor DDQ-mediated single-electron transfer (SET) pathways .
- Solvent effects : C-PCM simulations in dichloroethane (ε = 10.1) show enhanced stabilization of radical cation intermediates, aligning with experimental yields >90% .
- Kinetic studies : Transition-state modeling using Gaussian software identifies rate-limiting steps (e.g., proton abstraction in acidic media) .
Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
Methodological Answer: Discrepancies in X-ray data (e.g., bond-length variations >0.05 Å) arise from twinned crystals or disorder . Mitigation strategies include:
- Multi-software validation : Cross-checking refinement results between SHELXL (for small molecules) and OLEX2 (for macromolecular interfaces) .
- High-resolution data : Collecting datasets at synchrotron facilities (λ = 0.7–1.0 Å) improves signal-to-noise ratios for low-electron-density regions .
- Hydrogen-bond analysis : Comparing experimental H-bond networks with DFT-optimized geometries resolves positional ambiguities .
Q. How do electronic and steric effects influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic effects : Electron-withdrawing substituents (e.g., –NO₂) at the 5-position of the thiophene ring direct coupling to the 3-position via resonance stabilization of radical intermediates .
- Steric effects : Bulky groups (e.g., tert-butyl) at the benzaldehyde moiety suppress dimerization, favoring monomeric products in Suzuki-Miyaura reactions .
- Mechanistic probes : EPR spectroscopy detects paramagnetic intermediates (e.g., DDQ⁻• radicals), confirming SET-driven pathways in oxidative couplings .
Data Contradiction Analysis
Example : Conflicting reports on the optimal solvent for DDQ-mediated coupling (DCE vs. DCM):
- DCE (ε = 10.1) : Higher dielectric constant stabilizes charge-transfer complexes, yielding 92% dimerization .
- DCM (ε = 8.9) : Lower polarity promotes side reactions (e.g., over-oxidation to carboxylic acids) .
Resolution : Validate solvent choice via cyclic voltammetry to measure substrate oxidation potentials in different media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
